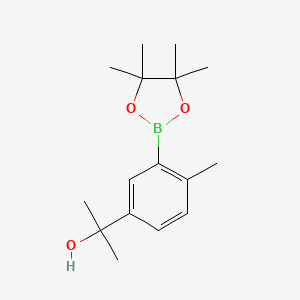

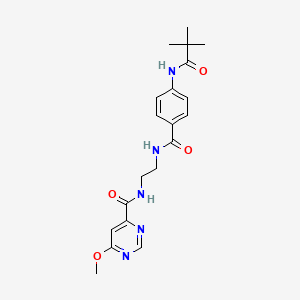

![molecular formula C19H19N5O3S B2528708 6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941934-81-2](/img/structure/B2528708.png)

6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a derivative of pyrazolopyrimidinone, which is a class of compounds known for their potential pharmacological properties. The structural modifications of pyrazolopyrimidinones have been studied to understand their relationship with anti-inflammatory properties and other biological activities .

Synthesis Analysis

The synthesis of related pyrazolopyrimidinone derivatives often involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been explored. In particular, the synthesis of 2-R5-oxo 5-H 6-Carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine through the reaction of a related ethylcarboxylate compound with morpholin has been reported, which is a process that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The introduction of a morpholino group, as seen in the compound of interest, is expected to influence the compound's electronic and steric properties, potentially affecting its biological activity. The structure of such compounds is typically confirmed using NMR, 13C, and IR spectroscopy .

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidinone derivatives can be influenced by the substituents present on the core structure. For example, the presence of a morpholino group could affect the compound's ability to undergo further chemical transformations. The intramolecular cyclization reactions have been used to obtain novel derivatives incorporating various heteroatom-substituted groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the optimization of the 6-aryl substituent in related compounds has led to the discovery of potent inhibitors with improved solubility and cellular activity . The tautomeric structures of these compounds in solution can also influence their physical properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Research in this area explores the synthesis of various heterocyclic compounds, including the thiazolo[3,2-a]pyrimidine derivatives. For example, Kinoshita et al. (1987) detailed the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, demonstrating the chemical versatility of these compounds. This work laid the groundwork for further chemical modifications and evaluations of similar compounds (Kinoshita et al., 1987).

Biological Evaluations

Subsequent research has extended into evaluating the biological activities of these compounds. For instance, Dangi et al. (2011) synthesized alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one and assessed their antimicrobial potential, suggesting the therapeutic applications of these molecules (Dangi et al., 2011).

Antimicrobial and Antitumor Activities

Further studies have looked into the antimicrobial and antitumor properties of thiazolo[4,5-d]pyrimidine derivatives, highlighting the potential of these compounds in developing new chemotherapeutic agents. Habib et al. (2007) reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives and their evaluation as potential antimicrobial agents, with some compounds showing activity against various microbial strains (Habib et al., 2007). Abdellatif et al. (2014) also investigated the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives on different cancer cell lines, identifying compounds with promising inhibitory effects (Abdellatif et al., 2014).

Advanced Applications

Moreover, research into new heterocycle compounds has explored their application in treating conditions like children's bronchial pneumonia, demonstrating the wide-ranging potential of these molecules in medical science. Ding and Zhong (2022) synthesized a new heterocycle compound and evaluated its application in the treatment and nursing of children's bronchial pneumonia, providing insights into its mechanism of action and potential therapeutic benefits (Ding & Zhong, 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

12-(2-morpholin-4-yl-2-oxoethyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c25-16(22-6-8-27-9-7-22)10-14-12-28-19-21-17-15(18(26)23(14)19)11-20-24(17)13-4-2-1-3-5-13/h1-5,11,14H,6-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDTGJAJJFUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

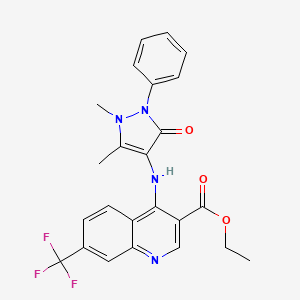

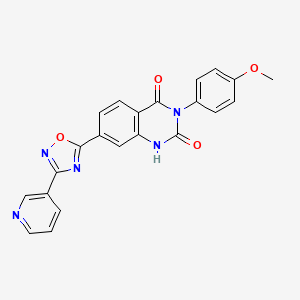

![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)

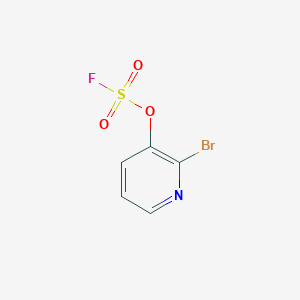

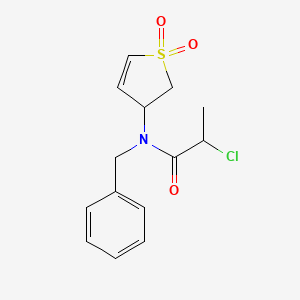

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)

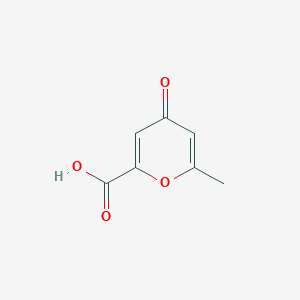

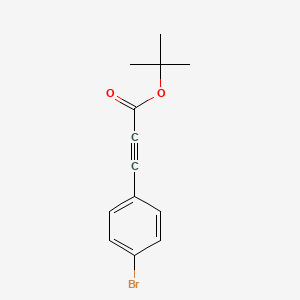

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)

![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)